

Application Notes and Protocols: Bromocresol Purple (BCP) Agar for Microbiology

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Bromocresol purple (sodium salt)

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Introduction

Bromocresol Purple (BCP) agar is a differential medium used in microbiology for the isolation and differentiation of microorganisms based on their ability to ferment specific carbohydrates. [1] The medium contains the pH indicator bromocresol purple, which provides a distinct visual color change in response to acidic byproducts of fermentation. [1][2] At a neutral pH, the medium is purple, and it turns yellow in acidic conditions (pH below 5.2), indicating carbohydrate fermentation. [1][2] This characteristic makes BCP agar a valuable tool in clinical diagnostics, food microbiology, and research for the presumptive identification of various bacterial species, particularly within the Enterobacteriaceae family. [1][3]

Principle of Action

The differentiating power of Bromocresol Purple agar lies in its composition. A basal medium containing peptone and beef/yeast extract provides essential nutrients for bacterial growth. [4] [5] A specific carbohydrate, most commonly lactose or glucose, is added as the fermentable substrate. [4] The key component is the pH indicator, bromocresol purple.

When microorganisms capable of fermenting the incorporated carbohydrate are inoculated onto the agar, they produce acidic metabolites. This acid production lowers the pH of the surrounding medium, causing the bromocresol purple indicator to change from its characteristic purple color to yellow. [1][5] Non-fermenting organisms will grow without producing acid, and the

agar will remain purple.[1] Some bacteria may even utilize the peptones in the medium, leading to the production of alkaline byproducts and a deepening of the purple color.[6]

Data Presentation: Composition of Bromocresol Purple Agar Variants

The following table summarizes the quantitative composition of common formulations of Bromocresol Purple agar.

Component	BCP Lactose Agar[4][5]	BCP Glucose Agar	BCP Agar Base (for custom carbohydrate)[6]
Peptone/Casein Enzymic Hydrolysate	5.0 - 10.0 g/L	10.0 g/L	10.0 g/L
HM Peptone B / Beef Extract	3.0 g/L	-	10.0 g/L
Yeast Extract	-	1.5 g/L	3.0 g/L
Lactose	10.0 g/L	-	-
Glucose	-	10.0 g/L	-
Sodium Chloride	-	5.0 g/L	5.0 g/L
Bromocresol Purple	0.025 g/L	0.015 g/L	0.02 g/L
Agar	10.0 - 25.0 g/L	15.0 g/L	15.0 g/L
Final pH (at 25°C)	6.8 ± 0.2	7.0 ± 0.2	6.8 ± 0.2

Experimental Protocols

Preparation of Bromocresol Purple Lactose Agar

This protocol details the preparation of 1 liter of Bromocresol Purple Lactose Agar.

Materials:

- Peptone mixture: 5.0 g
- HM peptone B (or Beef Extract): 3.0 g
- Lactose: 10.0 g
- Bromocresol purple: 0.025 g
- Agar: 15.0 g
- Distilled or deionized water: 1000 ml
- Autoclave-safe media bottle (2L capacity)
- Sterile Petri dishes
- Weighing balance
- Magnetic stirrer and stir bar
- Hot plate
- Autoclave

Procedure:

- Suspending Ingredients: Accurately weigh and suspend 28.03 grams of the premixed BCP Lactose Agar powder (or the individual components as listed above) in 1000 ml of distilled water in a 2L media bottle.[\[4\]](#)
- Dissolving the Medium: Place a magnetic stir bar in the bottle and heat the mixture on a hot plate with constant stirring. Bring the medium to a boil to ensure the agar is completely dissolved.[\[4\]](#)[\[5\]](#)
- Sterilization: Loosen the cap of the media bottle and sterilize the medium by autoclaving at 121°C (15 lbs pressure) for 15 minutes.[\[4\]](#)[\[5\]](#)

- **Cooling:** After autoclaving, carefully remove the medium and allow it to cool in a 45-50°C water bath.[\[4\]](#)[\[5\]](#)
- **Pouring Plates:** Once cooled, mix the medium well by gentle swirling to ensure homogeneity and aseptically pour approximately 20-25 ml into sterile Petri dishes.[\[4\]](#)
- **Solidification and Storage:** Allow the agar plates to solidify at room temperature on a level surface. Once solidified, the plates can be stored at 2-8°C in a sealed container, protected from light.[\[4\]](#) It is recommended to use the prepared medium before the expiry date.[\[4\]](#)

Inoculation and Incubation

- **Inoculation:** Using a sterile inoculating loop, streak the test organism onto the surface of the BCP agar plate.
- **Incubation:** Incubate the inoculated plates in an aerobic atmosphere at 35-37°C for 24-48 hours.[\[1\]](#)[\[4\]](#)

Interpretation of Results

- **Positive (Fermentation):** The appearance of yellow colonies or a yellow halo around the colonies indicates that the organism ferments the carbohydrate, producing acid and lowering the pH.[\[1\]](#)
- **Negative (No Fermentation):** The colonies will appear purple or the surrounding medium will remain purple, indicating that the organism does not ferment the carbohydrate.[\[1\]](#)

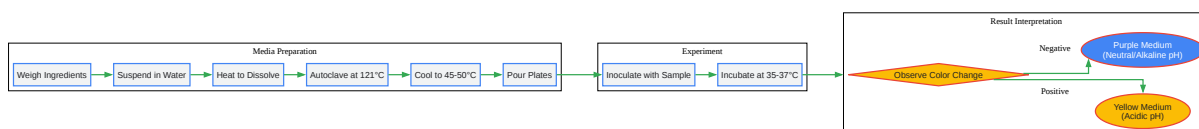
Quality Control

It is essential to perform quality control checks on each new batch of prepared BCP agar.

- **Appearance:** The dehydrated powder should be a cream to greenish-yellow, homogeneous, free-flowing powder. The prepared medium should be a light purple color and clear to slightly opalescent.[\[5\]](#)
- **pH:** The pH of the prepared medium at 25°C should be within the range specified in the formulation (e.g., 6.8 ± 0.2).[\[5\]](#)

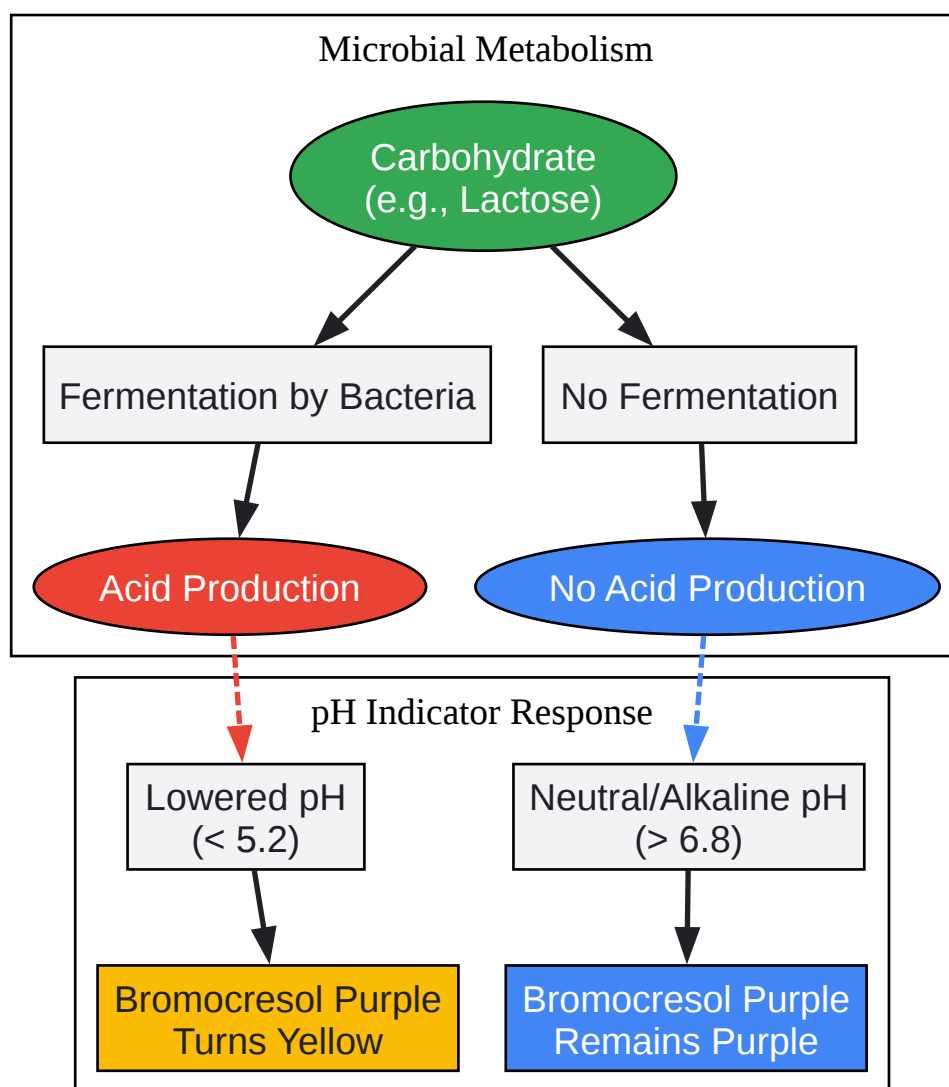
- Microbiological Testing: Inoculate plates with known positive and negative control organisms.
For BCP Lactose Agar:
 - Positive Control: *Escherichia coli* (ATCC 25922) should show good growth with yellow colonies.
 - Negative Control: *Salmonella Typhimurium* (ATCC 14028) should show good growth with purple colonies.

Mandatory Visualizations



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Caption: Experimental workflow for preparing and using Bromocresol Purple agar.



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Caption: Mechanism of action of the Bromocresol Purple pH indicator.

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